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Compound of Interest

Compound Name: 3-Boc-aminomethylpyrrolidine

Cat. No.: B121664

Introduction

(S)-3-Boc-aminomethylpyrrolidine is a chiral building block widely utilized in medicinal
chemistry and organic synthesis. Its pyrrolidine scaffold and the Boc-protected amine
functionality make it a valuable intermediate in the synthesis of complex molecules, including
pharmaceutical agents and other bioactive compounds.[1] Accurate characterization of this
compound is critical to ensure its identity, purity, and structural integrity for subsequent
applications. This technical guide provides a comprehensive overview of the spectroscopic
data for (S)-3-Boc-aminomethylpyrrolidine, including Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Chemical Properties
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Identifier Value

tert-butyl N-[[(3S)-pyrrolidin-3-

IUPAC Name
ylmethyl]carbamate
(S)-3-(Boc-aminomethyl)pyrrolidine, (S)-tert-
Synonyms o
Butyl (pyrrolidin-3-ylmethyl)carbamate
CAS Number 199175-10-5[1]
Molecular Formula C10H20N202[1]
Molecular Weight 200.28 g/mol [1][2]
Appearance Yellow oil[1]

Spectroscopic Data

The following sections present the expected spectroscopic data for (S)-3-Boc-
aminomethylpyrrolidine. While a complete set of experimentally-derived raw data from a
single source is not publicly available, the provided data is based on typical values for the
constituent functional groups and analysis of structurally similar compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.
The *H and 3C NMR spectra provide detailed information about the carbon-hydrogen
framework of (S)-3-Boc-aminomethylpyrrolidine.

H NMR (Proton NMR) Spectroscopic Data

The H NMR spectrum of (S)-3-Boc-aminomethylpyrrolidine is characterized by the presence
of the tert-butyl group of the Boc protector, the protons of the pyrrolidine ring, and the
aminomethyl side chain.
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Expected Chemical

Assignment ) Multiplicity Integration
Shift (6) ppm
H on Boc group (-
group ( ~1.45 Singlet 9H
C(CHs)3)
Pyrrolidine ring )
1.50-2.10 Multiplet 2H
protons (-CHz-)
Pyrrolidine ring proton )
2.20-2.50 Multiplet 1H
(-CH-)
Aminomethyl protons ]
2.90-3.20 Multiplet 2H
(-CH2-NHBoc)
Pyrrolidine ring .
2.70 - 3.40 Multiplet 4H
protons (-CHz2-N-)
Amine proton (-NH-) 4.80-5.20 Broad Singlet 1H
Pyrrolidine amine )
1.50 - 2.50 Broad Singlet 1H

proton (-NH-)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at & 0.00 ppm and can vary
depending on the solvent and concentration.[5]

13C NMR (Carbon-13 NMR) Spectroscopic Data

The proton-decoupled 3C NMR spectrum provides information on the different carbon
environments within the molecule.
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Assignment Expected Chemical Shift (d) ppm
Pyrrolidine ring carbon (-CHz-) ~25-35

Boc group methyl carbons (-C(CHs)s) ~28.5

Pyrrolidine ring carbon (-CH-) ~35-45

Aminomethyl carbon (-CHz-NHBoc) ~45-55

Pyrrolidine ring carbons (-CH2z-N-) ~45-55

Boc group quaternary carbon (-C(CHs)3) ~79.0

Boc group carbonyl carbon (-C=0) ~155.0

Note: Chemical shifts are referenced to TMS at & 0.00 ppm and can vary based on the solvent
used.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which induces molecular vibrations.

Characteristic IR Absorption Bands

. Expected Absorption .
Functional Group S ( 1 Intensity
ange (cm~

N-H Stretch (amine) 3300 - 3500 Medium
C-H Stretch (alkane) 2850 - 2980 Strong
C=0 Stretch (Boc carbamate) 1680 - 1710 Strong
N-H Bend (amine) 1500 - 1600 Medium
C-N Stretch (amine) 1000 - 1250 Medium

Note: The C=0 stretch of the Boc carbamate is a particularly strong and characteristic
absorption.[38][9]
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrometry Data

For (S)-3-Boc-aminomethylpyrrolidine (Molecular Weight: 200.28 g/mol ), the following
fragments are expected in an electrospray ionization (ESI) mass spectrum in positive ion mode.

miz Assignment

201.16 [M+H]* (protonated molecular ion)
145.10 [M-CaHs+H]* (loss of isobutylene)

101.11 [M-Boc+H]* (loss of the entire Boc group)
57.07 [CaHo]* (tert-butyl cation)

Note: Fragmentation patterns can vary depending on the ionization technique and the
instrument parameters used.[10][11][12][13]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described
above.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution *H and *3C NMR spectra for structural elucidation.
Methodology:
e Sample Preparation:

o Accurately weigh 5-10 mg of (S)-3-Boc-aminomethylpyrrolidine.
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o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-ds, or D20) in a clean, dry vial.

o Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

o Transfer the solution to a 5 mm NMR tube.

e Instrument Parameters (*H NMR):

o

Spectrometer: 400 MHz or higher.

[¢]

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-64.

o

[e]

Relaxation Delay: 1-2 seconds.

o

Spectral Width: 0-12 ppm.

e Instrument Parameters (33C NMR):

[¢]

Spectrometer: 100 MHz or the corresponding frequency for the available *H spectrometer.

[e]

Pulse Sequence: Proton-decoupled pulse sequence.

(¢]

Number of Scans: 512-2048 (or more for dilute samples).

[¢]

Relaxation Delay: 2-5 seconds.

o

Spectral Width: 0-220 ppm.
» Data Processing:

o Apply Fourier transformation, phase correction, and baseline correction to the acquired
Free Induction Decay (FID).

o Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
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o Integrate the peaks in the *H NMR spectrum and assign the chemical shifts in both *H and
13C spectra.

IR Spectroscopy Protocol

Objective: To identify the key functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o As (S)-3-Boc-aminomethylpyrrolidine is a liquid or low-melting solid, the ATR technique
is ideal.

o Place a small drop of the sample directly onto the ATR crystal. If it is a solid, place a small
amount on the crystal and apply pressure with the ATR press to ensure good contact.

e Instrument Parameters (FT-IR):
o Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.
o Spectral Range: 4000 - 400 cm~1.
o Resolution: 4 cm~2.
o Number of Scans: 16-32.
o Data Acquisition and Analysis:
o Acquire a background spectrum of the clean, empty ATR crystal.
o Acquire the sample spectrum.

o The instrument's software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups.
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Mass Spectrometry Protocol

Objective: To confirm the molecular weight and analyze the fragmentation pattern.
Methodology (Electrospray lonization - ESI):
e Sample Preparation:

o Prepare a dilute solution of (S)-3-Boc-aminomethylpyrrolidine (approximately 0.1
mg/mL) in a suitable solvent such as methanol or acetonitrile.

o The solvent should be compatible with the mass spectrometer's mobile phase.
e Instrument Parameters (LC-MS or Direct Infusion):

o lonization Source: Electrospray lonization (ESI).

o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or lon Trap.

o Mode: Positive ion mode is typically used for amines.

o Mass Range: Scan a range appropriate to observe the molecular ion and expected
fragments (e.g., m/z 50-300).

o Capillary Voltage: Typically 3-5 kV.

o Nebulizing Gas Flow and Temperature: Optimize for a stable spray and efficient
desolvation.

o Data Analysis:
o lIdentify the peak corresponding to the protonated molecular ion ([M+H]*).

o Analyze the fragmentation pattern to identify characteristic losses, such as the loss of
isobutylene, the entire Boc group, and the presence of the tert-butyl cation.

Visualizations
Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis and

characterization of (S)-3-Boc-aminomethylpyrrolidine.

Synthesis & Purification

Synthesis of (S)-3-Boc-
aminomethylpyrrolidine

Purification (e.g., Chromatography)

Spectroscopic (Characterization

NMR Spectroscopy

(*H and 13C)

Pure Compound

IR Spectroscopy

Mass Spectrometry

y

Structural Elucidation

Data Analysis & Confirmation

Functional Group ID

Molecular Weight &
Fragmentation Confirmation

Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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